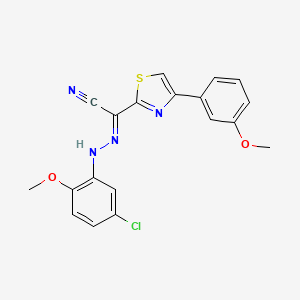

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S/c1-25-14-5-3-4-12(8-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)6-7-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSCCEMBPOMDGS-LFVJCYFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the carboximidoyl cyanide group, and the attachment of the methoxy and chloro substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboximidoyl cyanide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar thiazole compounds against various cancer cell lines, suggesting that the (E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may also possess similar activities. The mechanism of action often involves inhibition of specific kinases or pathways crucial for tumor growth and survival .

Antibacterial Properties

Thiazole derivatives have been evaluated for their antibacterial efficacy. The compound's structural features may enhance its interaction with bacterial enzymes or cell membranes, leading to potential applications in treating bacterial infections .

Photophysical Properties

The compound's unique structure allows it to be explored as a potential candidate in material science, particularly in organic electronics and photonic devices. Its photophysical properties can be tuned through structural modifications, making it suitable for applications in light-emitting diodes (LEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its mode of action and potential therapeutic applications.

Biological Activity

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:

- Thiazole moiety : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Chlorinated phenyl groups : These enhance the lipophilicity and biological activity.

- Cyanide group : Known to increase reactivity and potential interactions with biological targets.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Proteus vulgaris.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | |

| Escherichia coli | 0.30 μg/mL | |

| Proteus vulgaris | 0.28 μg/mL |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably:

- It demonstrated cytotoxic effects on human lung cancer cells (A549) and other malignant cell lines.

- The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15 μM | |

| HeLa (cervical cancer) | 12 μM | |

| MCF-7 (breast cancer) | 18 μM |

3. Antioxidant Activity

Antioxidant assays have shown that this compound possesses significant radical scavenging activity. It is capable of neutralizing free radicals, which contributes to its therapeutic potential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Data

The biological activities of this compound are attributed to:

- Inhibition of enzyme activity : Targeting specific bacterial enzymes and cancer cell pathways.

- Interference with cellular processes : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- A study conducted on bacterial strains demonstrated that the compound could be used as a lead for developing new antibacterial agents effective against resistant strains .

- Another research focused on the anticancer properties showed promising results in reducing tumor size in xenograft models when administered in appropriate dosages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural and Spectroscopic Comparisons

Functional Group Analysis

- Electron-Withdrawing Groups (EWGs): The 5-chloro substituent in the target compound enhances electrophilicity, similar to the 4-chloro group in and the nitro groups in nitrothiophen derivatives . EWGs improve binding to biological targets (e.g., enzymes) via dipole interactions . Cyanide (C≡N) in the carbohydrazonoyl group contrasts with thione (C=S) in and carbonyl (C=O) in , altering hydrogen-bond acceptor strength and redox activity.

Methoxy (OCH₃) Substitution :

Spectroscopic and Crystallographic Insights

IR Spectroscopy :

X-ray Crystallography :

- The dihedral angle of 8.7° in indicates near-planarity for benzothiazoles, whereas the target’s thiazole core likely adopts a similar conformation, enhancing π-π stacking.

Q & A

Basic: What are the key steps in synthesizing (E)-N-(5-chloro-2-methoxyphenyl)-4-(3-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

The synthesis typically involves:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromo carbonyl intermediates under reflux conditions .

- Substituent introduction : Methoxy and chloro groups are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig for aryl ethers) .

- Hydrazonoyl cyanide formation : Reaction of thiazole-2-carboxylate with hydrazine, followed by cyanidation using cyanogen bromide .

Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalysts like Pd(OAc)₂ for cross-coupling reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what functional groups do they identify?

- NMR spectroscopy :

- IR spectroscopy : Confirms C≡N stretching (2200–2250 cm⁻¹) and C=O/C=N vibrations (1650–1700 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How can contradictory crystallographic data on this compound be resolved?

Contradictions in bond angles or packing motifs may arise due to polymorphism or twinning. Methodological approaches include:

- SHELX refinement : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors, especially for disordered methoxy groups .

- Mercury software : Visualize hydrogen-bonding networks and compare with similar thiazole derivatives (e.g., graph-set analysis for C–H···N interactions) .

- Thermal analysis : Correlate DSC/TGA data with crystalline forms; distinct melting points indicate polymorphs .

Advanced: How do substituent effects (e.g., chloro vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (Cl) : Activate the thiazole ring toward nucleophilic attack at the 2-position but deactivate aryl rings for electrophilic substitution .

- Electron-donating groups (OCH₃) : Enhance π-π stacking in crystal packing and stabilize intermediates in Sonogashira couplings .

Experimental design :- Use Hammett σ constants to predict substituent effects on reaction rates.

- Compare yields in Suzuki-Miyaura reactions with para-substituted boronic acids .

Advanced: What computational methods are recommended to predict the biological activity of this thiazole derivative?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on the hydrazonoyl cyanide moiety’s hydrogen-bonding potential .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors from analogs in and .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Basic: How is the thermal stability of this compound assessed, and what does it imply for storage conditions?

- TGA/DSC : Decomposition onset temperatures (T₀) above 200°C suggest stability at room temperature.

- Isothermal studies : Monitor mass loss at 25–40°C over 30 days to determine shelf life .

Recommendations : Store in anhydrous, dark conditions to prevent hydrolysis of the nitrile group .

Advanced: How can reaction byproducts be minimized during the synthesis of this compound?

- DoE optimization : Vary temperature, solvent (e.g., THF vs. acetonitrile), and stoichiometry using a central composite design .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and abort side reactions (e.g., over-cyanidation) .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: What strategies are effective for analyzing non-covalent interactions in the crystal structure of this compound?

- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···O/N) using CrystalExplorer .

- Energy frameworks (Mercury) : Calculate electrostatic, dispersion, and total energy contributions to lattice stability .

- Comparative studies : Overlay with analogs (e.g., ) to identify conserved packing motifs .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Spectrophotometric assays for kinases or acetylcholinesterase .

Advanced: How can the compound’s solubility be improved without altering its core structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.